molecular formula C19H17N3O4S2 B2534510 (E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351663-55-2

(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No. B2534510
CAS RN: 1351663-55-2
M. Wt: 415.48
InChI Key: JZVGAXIERXXHJY-FMIVXFBMSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide which is oxidized with potassium ferricyanide in alkaline medium .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include acylation, treatment with P2S5, and oxidation with potassium ferricyanide .

Scientific Research Applications

Synthesis and Biological Activity A study focused on the synthesis of various heterocyclic compounds, including tetrahydrothiazolo[5,4-c]pyridine derivatives, and their evaluation for biological activities such as anticoagulant effects. Among these, specific derivatives displayed potent inhibitory activities against factor Xa, a critical enzyme in the coagulation cascade, when administered orally to rats. This research suggests the compound's potential in developing anticoagulant therapies (Haginoya et al., 2004).

Chemical Properties and Reactions Another study detailed the chemical synthesis routes for producing isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are compounds with significant biological activities. The synthesis utilized microwave-assisted reaction conditions, offering higher yields in shorter times compared to conventional methods. This demonstrates the chemical versatility and potential for efficient production of compounds related to (E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide (Youssef et al., 2012).

Potential Antiprotozoal Agents Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally similar to the compound , showed strong DNA affinities and promising in vitro and in vivo activities against protozoal pathogens. This indicates the compound's structural framework might be explored for developing novel antiprotozoal agents (Ismail et al., 2004).

properties

IUPAC Name

N-[5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c23-18(16-7-4-11-26-16)21-19-20-15-8-10-22(13-17(15)27-19)28(24,25)12-9-14-5-2-1-3-6-14/h1-7,9,11-12H,8,10,13H2,(H,20,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVGAXIERXXHJY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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